molecular formula C19H27N3O3 B5667867 1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-2-(5-methyl-3-isoxazolyl)piperidine

1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-2-(5-methyl-3-isoxazolyl)piperidine

Cat. No. B5667867
M. Wt: 345.4 g/mol
InChI Key: OMRUAYAQFVKIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that include piperidine and isoxazole moieties, which are known for their significance in pharmaceutical chemistry due to their presence in compounds with biological activity. The synthesis and analysis of such compounds offer insights into their potential applications in drug development and other fields.

Synthesis Analysis

Synthesis of related compounds involves various strategies, including one-pot reactions and cycloaddition methods. For instance, synthesis methods have been developed for creating complex structures involving piperidine and isoxazole rings, highlighting the importance of precise reaction conditions and catalysts to achieve desired outcomes (S. Naveen et al., 2015).

Molecular Structure Analysis

X-ray crystallography studies have been pivotal in determining the molecular structure of compounds containing piperidine and isoxazole rings, revealing their crystalline forms and molecular conformations. For example, a study on a similar compound showcases the chair conformation of the piperidine ring and the intermolecular hydrogen bonds contributing to its stability (N. R. Thimmegowda et al., 2009).

Chemical Reactions and Properties

The reactivity of compounds containing piperidine and isoxazole moieties can be influenced by their functional groups, leading to various chemical reactions. Cyclopropanation and carbonyl ene cyclization are notable reactions, demonstrating the versatility of these compounds in synthetic chemistry (A. Brandi et al., 1986).

Physical Properties Analysis

The physical properties of compounds in this category, such as melting points, solubility, and crystalline structure, are crucial for their application and handling. These properties are determined through various analytical techniques, including spectroscopy and diffractometry, providing insights into the compounds' stability and physical behavior (I. Khan et al., 2013).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are fundamental for understanding the compounds' behavior in chemical reactions and potential biological interactions. Studies on related compounds have explored these aspects, shedding light on their reactivity patterns and mechanisms (Jodi T. Williams et al., 2002).

properties

IUPAC Name

cyclopropyl-[4-[2-(5-methyl-1,2-oxazol-3-yl)piperidine-1-carbonyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-13-12-16(20-25-13)17-4-2-3-9-22(17)19(24)15-7-10-21(11-8-15)18(23)14-5-6-14/h12,14-15,17H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRUAYAQFVKIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2CCCCN2C(=O)C3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.